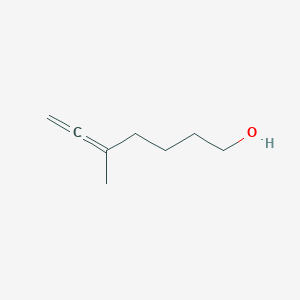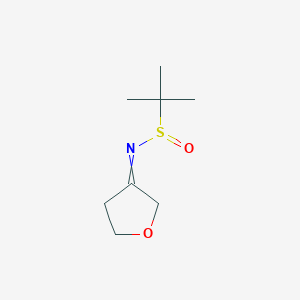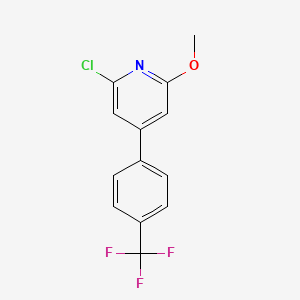![molecular formula C11H13BrN2O B13985843 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)
5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a 4-bromobutoxy substituent at the 5-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions.
Introduction of the 4-Bromobutoxy Group: The 4-bromobutoxy substituent can be introduced via nucleophilic substitution reactions, where the hydroxyl group of 4-bromobutanol reacts with the pyrazolo[1,5-a]pyridine core in the presence of a base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobutoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.
Cyclization Reactions: Under specific conditions, the compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives of the pyrazole and pyridine rings.
Cyclization Products: More complex fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound has shown potential as a scaffold for the development of kinase inhibitors and other therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery .
Industry: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and sensors. It can also be used in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mecanismo De Acción
The mechanism of action of 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine largely depends on its application. In medicinal chemistry, it acts by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. This binding can interfere with the enzyme’s activity, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity .
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another closely related compound with a different ring fusion pattern.
Uniqueness: 5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromobutoxy group allows for further functionalization and enhances its potential as a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H13BrN2O |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
5-(4-bromobutoxy)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H13BrN2O/c12-5-1-2-8-15-11-4-7-14-10(9-11)3-6-13-14/h3-4,6-7,9H,1-2,5,8H2 |
Clave InChI |
DCESFCGYNHXFON-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CC=N2)C=C1OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)


![[(3-Nitrophenyl)methylidene]hydrazine](/img/structure/B13985789.png)



![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)

![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)

![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
